molecular formula C6H5N5OS2 B11355426 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11355426
M. Wt: 227.3 g/mol
InChI Key: IYSKHPUIBYFDFX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide: is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with appropriate carboxylic acid derivatives. One common method involves the use of hydrazonoyl halides and thiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interfering with key signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide stands out due to its dual thiadiazole ring structure, which imparts unique chemical and biological properties. This dual ring structure enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H5N5OS2

Molecular Weight

227.3 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C6H5N5OS2/c1-3-8-10-6(14-3)7-5(12)4-2-13-11-9-4/h2H,1H3,(H,7,10,12)

InChI Key

IYSKHPUIBYFDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSN=N2

Origin of Product

United States

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